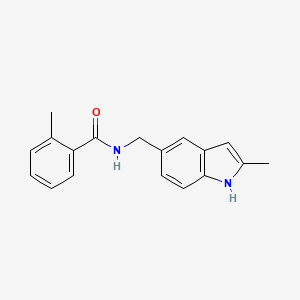

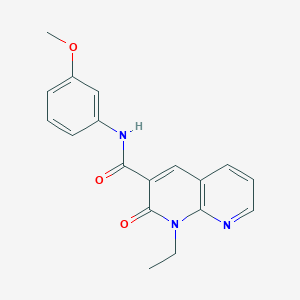

2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a complex organic compound. It contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .

科学的研究の応用

Antiviral Applications

Indole derivatives, such as “2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The indole scaffold binds with high affinity to multiple receptors, which is beneficial in developing new derivatives with potential antiviral applications.

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives is significant due to their interaction with biological pathways. These compounds can modulate the inflammatory response, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Indole derivatives exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis in cancer cells. Some derivatives have demonstrated promising results in preclinical studies, suggesting that they could be further developed as chemotherapeutic agents .

Antimicrobial Applications

The structural framework of indole is conducive to antimicrobial activity. Research has shown that indole derivatives can be effective against a range of bacterial strains, offering a pathway to new antibiotics .

Antitubercular Applications

Tuberculosis remains a global health challenge, and indole derivatives have been identified as potential antitubercular agents. Their mechanism of action includes inhibiting the synthesis of essential components in the bacterial cell wall .

Antidiabetic Applications

Indole derivatives have been explored for their antidiabetic effects, particularly in enhancing insulin sensitivity and regulating blood glucose levels. This research is crucial for developing new treatments for diabetes .

Antimalarial Applications

Malaria is another area where indole derivatives show promise. These compounds have been tested for their ability to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria .

Anticholinesterase Activities

Indole derivatives can also serve as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s. They work by inhibiting enzymes that break down neurotransmitters, thus improving nerve function .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of biochemical changes.

Biochemical Pathways

Indole derivatives have been found to inhibit tubulin polymerization , suggesting that they may affect cell division and growth pathways

Result of Action

One study found that a similar indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may have similar effects.

特性

IUPAC Name |

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-5-3-4-6-16(12)18(21)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCZPSJLBAZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)

![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)

![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)